1,4-Dimethyl-6-(prop-1-en-2-yl)naphthalene
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Overview
Description
1,4-Dimethyl-6-(prop-1-en-2-yl)naphthalene is an organic compound with the molecular formula C15H18 It belongs to the class of naphthalene derivatives, characterized by a naphthalene ring substituted with methyl and isopropenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-6-(prop-1-en-2-yl)naphthalene can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene derivatives. For instance, Friedel-Crafts alkylation can be employed using appropriate alkyl halides and Lewis acid catalysts such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques. The choice of catalysts, solvents, and reaction conditions is crucial to ensure efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-6-(prop-1-en-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can be performed using halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
1,4-Dimethyl-6-(prop-1-en-2-yl)naphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-6-(prop-1-en-2-yl)naphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-2-(prop-1-en-2-yl)naphthalene
- 1,4-Dimethyl-7-(prop-1-en-2-yl)naphthalene
- 1,4-Dimethyl-5-(prop-1-en-2-yl)naphthalene
Comparison
1,4-Dimethyl-6-(prop-1-en-2-yl)naphthalene is unique due to the specific positioning of its methyl and isopropenyl groups on the naphthalene ring. This structural arrangement can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the position of substituents can affect the compound’s ability to undergo electrophilic substitution reactions or interact with biological targets.
Properties
CAS No. |
948-26-5 |
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Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1,4-dimethyl-6-prop-1-en-2-ylnaphthalene |
InChI |
InChI=1S/C15H16/c1-10(2)13-7-8-14-11(3)5-6-12(4)15(14)9-13/h5-9H,1H2,2-4H3 |
InChI Key |
SYXYKWPLIXKQMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=C(C=C1)C)C(=C)C |
Origin of Product |
United States |
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